molecular formula C16H18N4O B15155553 1,3-dimethyl-5-{[(pyridin-3-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(pyridin-3-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B15155553
M. Wt: 282.34 g/mol
InChI Key: CQOJCKGPGOXOGJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[(pyridin-3-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[(pyridin-3-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 1,3-dimethyl-2-aminobenzimidazole with pyridin-3-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[(pyridin-3-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1,3-dimethyl-5-{[(pyridin-3-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-{[(pyridin-3-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2-aminobenzimidazole: A precursor in the synthesis of the target compound.

    Pyridin-3-ylmethylamine: Another precursor used in the synthesis.

    Other Benzimidazole Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

1,3-dimethyl-5-{[(pyridin-3-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

1,3-dimethyl-5-[(pyridin-3-ylmethylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C16H18N4O/c1-19-14-6-5-12(8-15(14)20(2)16(19)21)9-18-11-13-4-3-7-17-10-13/h3-8,10,18H,9,11H2,1-2H3

InChI Key

CQOJCKGPGOXOGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)N(C1=O)C

Origin of Product

United States

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